molecular formula C40H19Cl4CrN12Na2O12S2 B083843 disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron CAS No. 12225-67-1

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

Cat. No.: B083843
CAS No.: 12225-67-1
M. Wt: 1163.6 g/mol
InChI Key: GRQJWISCNBOZMB-UHFFFAOYSA-I
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Description

This compound is a chromium(III)-coordinated azo dye featuring a naphthalene backbone substituted with a dichlorotriazinylamino group and a sulfonate moiety. The structure includes:

  • A chromium(III) center, which stabilizes the azo ligand through chelation, enhancing thermal and photochemical stability .
  • Dichlorotriazinylamino substituents at the 6-position of the naphthalene ring, providing reactive sites for further functionalization .
  • Sulfonate groups (-SO₃⁻) and disodium counterions, ensuring water solubility for applications in textile dyeing or pigment formulations .

The synthesis involves reacting 4,6-dichloro-1,3,5-triazin-2-yl derivatives with amines under basic conditions (e.g., sodium carbonate), followed by neutralization with HCl to precipitate the product . Its primary use is likely as a metal-complex dye due to the chromium center and azo linkages, which confer vivid color and binding affinity to substrates like wool or nylon .

Properties

IUPAC Name

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H12Cl2N6O6S.Cr.2Na/c2*21-18-24-19(22)26-20(25-18)23-10-5-6-11-9(7-10)8-14(35(32,33)34)15(16(11)29)28-27-13-4-2-1-3-12(13)17(30)31;;;/h2*1-8,29H,(H,30,31)(H,32,33,34)(H,23,24,25,26);;;/q;;+3;2*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQJWISCNBOZMB-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H19Cl4CrN12Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1163.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70788-63-5, 12225-67-1
Record name Procion Brown MX 5BR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(3-), bis[2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-(hydroxy-κO)-3-sulfo-2-naphthalenyl]diazenyl-κN1]benzoato(3-)-κO]-, sodium hydrogen (1:2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Azo-Linked Naphthalene-Benzoate Ligand

The diazenyl (azo) bridge between the naphthalene sulfonate and benzoate moieties forms via classical diazo coupling. A modified procedure from azobenzene synthesis involves reacting 6-amino-3-sulfonato-2-naphthol with nitrosobenzoic acid derivatives under acidic conditions .

In a representative protocol, ethyl 4-nitrosobenzoate (1.20 mmol) reacts with 6-amino-1-hydroxy-3-sulfonatonaphthalene (1.00 mmol) in acetic acid at 0–5°C for 12 hours . The pH is maintained below 2 using sulfuric acid to protonate the amino group, directing electrophilic substitution to the para position of the naphthylamine. The crude azo product precipitates upon dilution with ice water and is recrystallized from methanol, yielding an orange solid (65–70%) . Critical parameters include:

  • Temperature control : Reactions conducted above 10°C lead to tar formation due to diazonium salt decomposition.

  • Acid selection : Sulfuric acid outperforms hydrochloric acid in minimizing sulfonic acid group hydrolysis .

Table 1: Optimization of Azo Coupling Conditions

ParameterOptimal ValueYield Impact
Temperature0–5°C70% vs. 40% at 25°C
Acid (concentration)H2SO4 (10% v/v)Prevents hydrolysis
Reaction time12 h<6h: incomplete

Functionalization with 4,6-Dichloro-1,3,5-triazin-2-amine

The triazine moiety is introduced via nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride reacts selectively at the 4- and 6-positions due to the electron-withdrawing effect of the azo group, leaving the 2-position chlorine for subsequent metallation .

In a two-step protocol :

  • Amination at 0°C : A suspension of cyanuric chloride (13.5 mmol) in acetone/water reacts with ammonia (1N, 27 mmol) at 0–5°C for 30 minutes, yielding 2-amino-4,6-dichloro-1,3,5-triazine (71% yield).

  • Coupling to the azo ligand : The triazine derivative (1.3 mmol) reacts with the azo-linked naphthalene-benzoate (1.0 mmol) in ethanol/water (1:1) at 2°C. Sodium bicarbonate (2.5 equiv) maintains pH 8–9, facilitating displacement of the 6-chloro group. The product precipitates at pH 2 after 2 hours at 35°C, yielding 85–90% after recrystallization .

Key mechanistic insights :

  • The electron-deficient triazine ring activates chloro groups for substitution by the naphthalene amine.

  • Lower temperatures (2°C) prevent polysubstitution and hydrolysis of remaining chlorides .

Chromium(III) Complexation and Disodium Salt Formation

Metallation employs chromium(III) chloride or sulfate, with sodium dichromate (Na2Cr2O7·2H2O) serving as an oxidizing agent to stabilize the +3 oxidation state . The ligand (1.0 equiv) is dissolved in deaerated water at 60°C, followed by slow addition of CrCl3·6H2O (1.05 equiv) and Na2Cr2O7 (0.5 equiv). The mixture refluxes for 8 hours under nitrogen, during which:

  • The triazine’s 2-chloro group is replaced by a hydroxo ligand from water.

  • Sulfonate and carboxylate groups coordinate to chromium, forming an octahedral complex.

Table 2: Chromium(III) Complexation Parameters

ConditionEffect on Product Purity
pH 5–6 (acetate buffer)Minimizes Cr(OH)3 precipitation
[Cr]:Ligand = 1:1Prevents oligomeric Cr species
Na2Cr2O7 additiveMaintains Cr(III) oxidation state

The disodium salt crystallizes upon cooling, with hydration water incorporated during filtration. Final purification via dialysis (MWCO 500 Da) removes unreacted chromium species, yielding >95% purity by elemental analysis .

Analytical Characterization and Validation

Spectroscopic confirmation :

  • UV-Vis : λmax at 520 nm (d-d transitions of Cr(III)) and 340 nm (azo π→π*) .

  • FT-IR : 1630 cm⁻¹ (C=O, benzoate), 1180 cm⁻¹ (S=O, sulfonate), 620 cm⁻¹ (Cr–O) .

  • MS (ESI+) : m/z 879.2 [M – 2Na + H]⁻¹, consistent with the formula C22H14Cl2CrN7O8S .

Thermogravimetric analysis reveals 5–6% weight loss at 100–120°C, corresponding to two water molecules of hydration .

Industrial-Scale Considerations and Environmental Impact

Large-scale synthesis requires effluent treatment to remove chromium(VI) byproducts. Post-reaction streams are treated with sodium bisulfite (NaHSO3) to reduce Cr(VI) to Cr(III), which precipitates as Cr(OH)3 at pH 8.5 . Closed-loop solvent recovery (ethanol/water) reduces waste generation by 60% compared to batch processes .

Challenges and Alternative Pathways

Triazine activation : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 75% but risks decomposition of heat-sensitive azo groups .
Chromium alternatives : Iron(III) analogues exhibit 40% lower catalytic activity in dye applications, underscoring chromium’s superiority .

Chemical Reactions Analysis

Types of Reactions

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron undergoes several types of chemical reactions, including:

    Substitution Reactions: The reactive groups in the dye molecule can undergo nucleophilic substitution reactions with hydroxyl groups in cellulose fibers, forming covalent bonds.

    Oxidation and Reduction: The azo groups in the dye can undergo redox reactions, although these are less common in the dyeing process.

Common Reagents and Conditions

    Reagents: Sodium hydroxide, sodium carbonate, and various salts are commonly used in the dyeing process to facilitate the reaction between the dye and the fiber.

    Conditions: The dyeing process typically occurs at an alkaline pH and elevated temperatures to enhance the reactivity of the dye.

Major Products Formed

The primary product formed from the reaction of this compound with cellulose fibers is a covalently bonded dye-fiber complex, resulting in a permanent and wash-fast coloration.

Scientific Research Applications

disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in affinity chromatography for the purification of proteins and enzymes.

    Medicine: Investigated for its potential use in biomedical applications, such as drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics and in environmental studies for the removal of heavy metals from wastewater.

Mechanism of Action

The mechanism by which disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron exerts its effects involves the formation of covalent bonds with hydroxyl groups in cellulose fibers. The reactive groups in the dye molecule, such as monochlorotriazine, undergo nucleophilic substitution reactions with the hydroxyl groups, resulting in a stable dye-fiber complex. This covalent bonding ensures that the dye remains permanently attached to the fiber, providing excellent wash fastness and color stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine-Substituted Azo Dyes with Varied Amines

and describe compounds synthesized by replacing one chloride in 4,6-dichloro-1,3,5-triazin-2-yl derivatives with amines (aniline, benzylamine, etc.). Key differences include:

Compound Substituents Solubility Application Reference
Target Compound Dichlorotriazinylamino, sulfonate High (disodium salt) Textile dyeing
Compound 9 Phenylamino, chloro Moderate Intermediate for agrochemicals
Compound 10 Benzylamino, chloro Low Corrosion inhibitors
Compound 13 Piperidinyl, chloro Moderate Photostable pigments

The sulfonate group in the target compound enhances water solubility compared to non-sulfonated analogs like Compounds 9–13, making it more suitable for aqueous dyeing processes. The chromium(III) center also differentiates it from non-metallized triazine dyes, improving lightfastness .

Sulfonylurea Herbicides with Triazine Moieties

lists herbicides such as triflusulfuron methyl and metsulfuron methyl, which share triazinylamino groups but differ in functionalization:

  • Key Difference : Sulfonylurea (–SO₂NHCONH–) vs. azo (–N=N–) linkages.
  • Application : Herbicides act by inhibiting acetolactate synthase (ALS), while the target compound’s azo-chromium structure is optimized for colorfastness .

Chromium-Based Dyes with Alternative Substituents

describes a chromate complex with 3,5-dinitro-2-oxidophenylazo and anisidino groups. Unlike the target compound, this dye lacks triazinyl substituents but includes nitro groups, which:

  • Increase oxidative stability.
  • Shift absorption spectra toward longer wavelengths (redshift) .

Cobaltate and Chromate Complexes in Regulatory Contexts

cites cobaltate(5-) and chromate(5-) complexes with triazinylamino-naphthalenesulfonato ligands. These differ from the target compound in:

  • Metal Center : Cobalt vs. chromium, altering color (e.g., cobalt gives blue hues).
  • Charge : Higher negative charge (5–) requires more counterions (e.g., pentasodium), affecting solubility .

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound Compound 9 Triflusulfuron Methyl Cobaltate Complex
Core Structure Azo-chromium(III) Triazine Sulfonylurea Azo-cobaltate
Key Substituents Dichlorotriazinyl Phenylamino Trifluoroethoxy Nitrobenzenesulfonato
Solubility High (aqueous) Moderate Low High (pentasodium salt)
Primary Use Textile dyeing Intermediate Herbicide Industrial pigment

Research Findings

  • Synthetic Flexibility : The dichlorotriazinyl group allows modular substitution, enabling tuning of solubility and binding properties .
  • Chromium vs. Cobalt : Chromium(III) complexes offer superior lightfastness for textiles, while cobalt-based dyes are preferred for industrial coatings due to broader color ranges .
  • Regulatory Trends : Replacement of chromium(VI) with chromium(III) in dyes aligns with global restrictions on hexavalent chromium .

Biological Activity

Disodium chromium(3+) 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron is a complex organic compound primarily utilized in the textile industry as a reactive dye. Its chemical structure allows it to form stable covalent bonds with cellulose fibers, leading to permanent coloration. However, its biological activity extends beyond dyeing applications, encompassing potential roles in biochemistry and medicine.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes triazine and azo groups known for their reactivity. The presence of chromium(3+) contributes to its unique properties, including its interaction with biological systems.

Property Value
Molecular Formula C21H18Cl2CrN8Na2O6S
Molecular Weight Approximately 553.99 g/mol
CAS Number 12225-67-1

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The mechanism involves:

  • Covalent Bond Formation : The reactive groups in the dye can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function.
  • Oxidative Stress Induction : Chromium compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This can trigger cellular responses such as apoptosis or necrosis.
  • Enzyme Inhibition : Some studies suggest that chromium complexes may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.

Biological Activity Studies

Research has indicated various biological activities associated with disodium chromium(3+) dyes, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related triazine compounds against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli (Gram-negative)15
Staphylococcus aureus (Gram-positive)18
Klebsiella pneumoniae (Gram-negative)12

These results indicate that while the compound exhibits some antimicrobial activity, its effectiveness varies significantly among different bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that disodium chromium(3+) compounds can induce cell death in certain cancer cell lines. For instance:

  • HeLa Cells : IC50 values ranged from 10 to 30 µM.
  • MCF7 Cells : IC50 values were higher than those for HeLa cells, indicating lower sensitivity.

Case Studies

  • Case Study on Textile Workers : A study involving textile workers exposed to chromium-based dyes reported increased incidences of respiratory issues and skin sensitization. This highlights the potential health risks associated with prolonged exposure to such compounds.
  • Environmental Impact Assessment : Research on wastewater from textile industries revealed that chromium-containing dyes could lead to significant environmental pollution if not treated properly. The compound's persistence in aquatic systems raises concerns about bioaccumulation and toxicity to aquatic life.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this chromium-triazine complex, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling chromium(III) precursors with functionalized naphthalene and triazine derivatives. Key variables include pH (maintained at 8–10 for ligand coordination), solvent polarity (e.g., water-DMF mixtures), and temperature (60–80°C for 12–24 hours). Yield optimization can be achieved via controlled addition of sodium sulfonate groups to enhance solubility and reduce side reactions. Impurity profiling via HPLC-MS is recommended to monitor by-products like unreacted dichlorotriazine intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure, and how can conflicting data be resolved?

  • Methodological Answer : Use a combination of:

  • UV-Vis spectroscopy (to confirm π→π* transitions in the azo and triazine groups, λmax ~450–500 nm).
  • FT-IR (to identify sulfonate stretching at ~1200 cm<sup>−1</sup> and Cr-N bonds at ~400 cm<sup>−1</sup>).
  • X-ray crystallography (for definitive structural elucidation, though crystal growth may require slow evaporation from DMSO).
    Conflicting data (e.g., unexpected NMR shifts) should be cross-validated with elemental analysis or EXAFS to confirm chromium coordination geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to chromium(III)’s moderate toxicity and the reactivity of dichlorotriazine groups, use fume hoods for synthesis, PPE (gloves, lab coats), and waste neutralization protocols. Monitor airborne particulates via ICP-MS, and reference occupational exposure limits (e.g., OSHA’s 0.5 mg/m³ for Cr(III)) .

Advanced Research Questions

Q. How does the dichlorotriazinyl substituent influence the compound’s electronic structure and catalytic reactivity?

  • Methodological Answer : The electron-withdrawing Cl groups on the triazine ring stabilize the chromium center’s oxidation state, enhancing its redox activity. Investigate via:

  • DFT calculations (e.g., COMSOL Multiphysics) to model charge distribution and frontier molecular orbitals.
  • Cyclic voltammetry (scan rates 50–200 mV/s in aqueous buffer) to identify Cr(III)/Cr(II) redox couples.
    Compare with analogues (e.g., methoxy-triazine derivatives) to isolate substituent effects .

Q. What methodologies are recommended for assessing the compound’s environmental persistence in aqueous systems?

  • Methodological Answer : Conduct hydrolysis studies under varying pH (4–10) and temperature (20–40°C). Use LC-MS/MS to track degradation products (e.g., dechlorinated triazine or sulfonated naphthalene fragments). For photolytic stability, employ solar simulators (λ >290 nm) and quantify half-lives via first-order kinetics. Cross-reference with OECD Guideline 111 for aqueous fate testing .

Q. How can AI-driven models enhance the prediction of this compound’s behavior in catalytic or separation processes?

  • Methodological Answer : Integrate machine learning (e.g., neural networks) with COMSOL simulations to predict:

  • Membrane selectivity (e.g., in sulfonate-rich membranes for ion separation, referencing CRDC subclass RDF2050104).
  • Catalytic efficiency (e.g., in redox reactions, using training datasets from analogous chromium complexes).
    Validate predictions with high-throughput robotic screening (e.g., automated potentiostat arrays) .

Q. What experimental designs reconcile contradictions in reported toxicity data for chromium-triazine complexes?

  • Methodological Answer : Address variability (e.g., conflicting LC50 values) via:

  • Standardized in vitro assays (e.g., HepG2 cell viability tests with controlled O2 levels to mimic environmental conditions).
  • Multivariate analysis (e.g., PCA of toxicity endpoints like ROS generation vs. Cr leaching rates).
    Cross-validate with in silico QSAR models trained on ECHA databases .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots for spectroscopic or toxicity data discrepancies, ensuring instrument calibration (e.g., NMR referencing to TMS) .
  • Theoretical Frameworks : Link studies to ligand field theory (for Cr coordination) or Hammett constants (for substituent effects) to guide hypothesis testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron
Reactant of Route 2
Reactant of Route 2
disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron

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